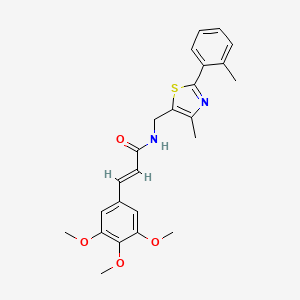![molecular formula C14H18N4O2 B2571381 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-89-3](/img/structure/B2571381.png)
8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound. It is a type of pyrido[2,3-d]pyrimidin-7(8H)-one, which is a class of compounds known for a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Scientific Research Applications
Herbicidal Activity
Compounds with a structure similar to 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, specifically pyrimidines featuring an amino group at the 2-position and a cyclopropylmethoxy group at the 4-position, have been found to exhibit valuable herbicidal activity. These activities are particularly notable following pre-emergence application in crops such as cotton and sunflower, highlighting the compound's potential in agricultural sciences and herbicide development W. Krämer, 1997.
Antiviral Activity
Another significant application of compounds structurally related to this compound is in the field of antiviral research. Certain pyrazolo[3,4-d]pyrimidine analogues, for example, have shown efficacy against viruses such as human cytomegalovirus and herpes simplex virus type 1. This suggests potential for these compounds in the development of new antiviral therapies N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990.
Anticancer Properties
N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid and its analogues, which are structurally akin to this compound, have been synthesized and evaluated for their anticancer activities. These compounds have shown significant in vitro and in vivo anticancer activities, offering a potential pathway for developing new cancer treatments T. Su, J. T. Huang, J. Burchenal, K. Watanabe, J. Fox, 1986.
Antimicrobial Efficacy
Research into compounds like this compound has also uncovered antimicrobial properties. New derivatives of pyrimidinone and oxazinone, for instance, have demonstrated good antibacterial and antifungal activities, making them candidates for further antimicrobial drug development A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012.
Mechanism of Action
Target of Action
The compound 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is primarily designed to target various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins . They play a crucial role in signal transduction pathways and are important targets for antitumor drugs .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by inhibiting their activity . This inhibition prevents the transfer of phosphate groups to tyrosine residues in proteins, disrupting the signal transduction pathways that are often overactive in cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase . The compound’s action on these pathways can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . These effects result from the compound’s inhibition of various tyrosine kinases and the subsequent disruption of signal transduction pathways .
Biochemical Analysis
Biochemical Properties
It is known that related pyrido[2,3-d]pyrimidine compounds have been identified as inhibitors of several tyrosine kinases . These compounds interact with enzymes such as CDK2 , a key regulator of cell cycle progression . The nature of these interactions involves binding to the active site of the enzyme, inhibiting its activity .
Cellular Effects
In cellular studies, 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one and related compounds have shown significant cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 . They exert their effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Related compounds have shown significant inhibitory activity against CDK2 over time .
Metabolic Pathways
Related compounds have been found to inhibit several tyrosine kinases, suggesting that they may be involved in the regulation of these metabolic pathways .
Subcellular Localization
Given its inhibitory activity against CDK2, it is likely that it localizes to the nucleus where CDK2 is predominantly found .
properties
IUPAC Name |
8-cyclopropyl-4-(3-methoxypropylamino)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-20-8-2-7-15-13-11-5-6-12(19)18(10-3-4-10)14(11)17-9-16-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGWUZNGVDEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2C=CC(=O)N(C2=NC=N1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

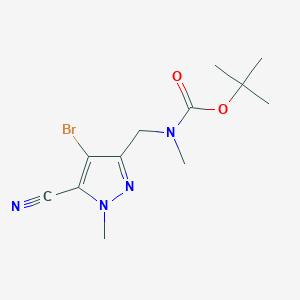
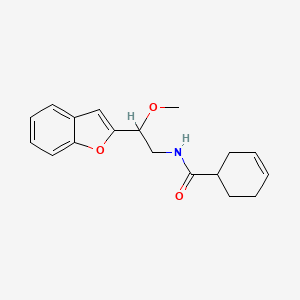
![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride](/img/structure/B2571306.png)

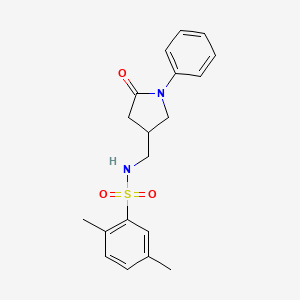
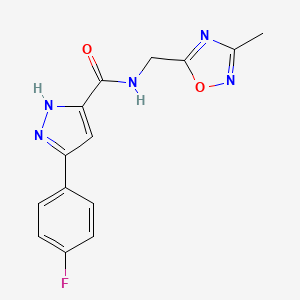
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)



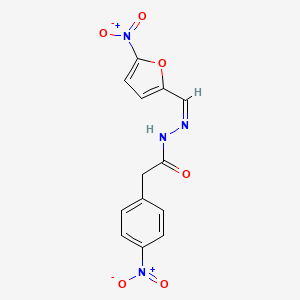
![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)
